molecular formula C16H16N4O5 B4317628 6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4317628
M. Wt: 344.32 g/mol
InChI Key: SKXICKUXSSSJNM-UHFFFAOYSA-N
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Description

6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound It features a pyrrolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings The compound also includes functional groups such as a hydroxyethyl group, a nitrophenyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the hydroxyethyl, nitrophenyl, and methyl groups through various substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitrophenyl group may participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the hydroxyethyl group may enhance its solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing an imidazole ring, such as metronidazole and tinidazole, share some structural similarities and biological activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside, which contain a pyrimidine ring, are used in chemotherapy and antiviral treatments.

Uniqueness

6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of functional groups and fused ring system. This structural complexity contributes to its distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

6-(2-hydroxyethyl)-1,3-dimethyl-5-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-17-12-9-19(6-7-21)14(13(12)15(22)18(2)16(17)23)10-4-3-5-11(8-10)20(24)25/h3-5,8-9,21H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXICKUXSSSJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
6-(2-HYDROXYETHYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

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